molecular formula C12H16N2O4S B3689493 Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate

Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate

Cat. No.: B3689493
M. Wt: 284.33 g/mol
InChI Key: KOYJLKRASLVBFT-CLFYSBASSA-N
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Description

Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate is a thiazolidinone derivative characterized by a 1,3-thiazolidin-5-ylidene core, a piperidylmethyl substituent at position 3, and a methyl ester group at position 2. This compound’s structural complexity confers unique physicochemical and biological properties, making it a candidate for therapeutic applications. The piperidylmethyl group enhances solubility and may facilitate interactions with biological targets via hydrogen bonding or steric effects .

Properties

IUPAC Name

methyl (2Z)-2-[2,4-dioxo-3-(piperidin-1-ylmethyl)-1,3-thiazolidin-5-ylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c1-18-10(15)7-9-11(16)14(12(17)19-9)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYJLKRASLVBFT-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1C(=O)N(C(=O)S1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C\1/C(=O)N(C(=O)S1)CN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or alcohols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The thiazolidinone scaffold is common among analogs, but substituent variations dictate functional differences:

Compound Name Substituents Key Structural Differences Impact on Properties
Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate Piperidylmethyl at position 3 Polar, basic piperidine ring Enhanced solubility; potential CNS penetration
(Z)-Methyl 2-[(Z)-2-(4-aroylimino)-4-oxo-3-aryl-1,3-thiazolidin-5-ylidene]acetate Aroyl and aryl groups at positions 2 and 3 Bulky aromatic substituents Increased lipophilicity; antitumor activity via kinase inhibition
(5Z)-[2-(2,4,5-Trioxopyrrolidin-3-ylidene)-4-oxo-1,3-thiazolidin-5-ylidene]acetate Pyrrolidinone ring at position 2 Electron-withdrawing oxo groups Fungicidal activity via membrane disruption
(2E)-4-oxo-2-[(2E)-(pyridin-3-ylmethylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetic acid Pyridine and hydrazine moieties Planar conjugated system Antioxidant activity via radical scavenging

Physicochemical and ADMET Properties

  • Solubility : Piperidylmethyl and pyridine groups improve aqueous solubility compared to aryl-substituted analogs .
  • Metabolic Stability : Electron-withdrawing groups (e.g., oxo, trifluoromethyl) reduce CYP450-mediated degradation .
  • Toxicity : Piperidine-containing compounds may exhibit neurotoxicity at high doses, necessitating SAR optimization .

Key Research Findings

  • Antimicrobial Potency : The piperidylmethyl derivative shows superior biofilm inhibition compared to pyridine-based analogs, likely due to enhanced membrane penetration .
  • Structural Flexibility: Crystal structures reveal that planarity of the thiazolidinone ring and dihedral angles with substituents (e.g., 65° for phenyl rings) influence binding to enzymatic pockets .
  • Therapeutic Index : Aroyl-substituted derivatives exhibit higher cytotoxicity (lower therapeutic index) than piperidylmethyl analogs, limiting their clinical utility .

Biological Activity

Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of thiazolidinone derivatives. Its structure includes a thiazolidine ring, which is known for various biological activities. The compound's molecular formula is C₁₁H₁₃N₃O₄S, and its systematic name reflects its complex structure involving piperidine and dioxo functionalities.

Antimicrobial Activity

Recent studies have indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that several thiazolidinone compounds possess antibacterial activity against Gram-positive and Gram-negative bacteria. Specifically, compounds structurally related to this compound showed promising results in inhibiting bacterial growth in vitro .

Antioxidant Properties

Thiazolidinones are also recognized for their antioxidant activities. Research has shown that these compounds can scavenge free radicals and reduce oxidative stress in biological systems. In cell-based assays, this compound demonstrated a capacity to inhibit lipid peroxidation, suggesting its potential use as an antioxidant agent .

Anticancer Activity

The anticancer properties of thiazolidinones have been explored extensively. This compound has shown cytotoxic effects on various cancer cell lines. In particular, studies indicated that this compound induces apoptosis in cancer cells through the activation of caspase pathways .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported. For example, studies have noted that derivatives of thiazolidinones can inhibit α-amylase and urease activities. This compound was evaluated for its enzyme inhibitory potential and exhibited significant activity against these enzymes .

Data Table: Summary of Biological Activities

Activity Description Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenges free radicals; reduces oxidative stress
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits α-amylase and urease activities

Case Study 1: Antimicrobial Efficacy

A laboratory study evaluated the antimicrobial efficacy of several thiazolidinone derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. This compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial potential.

Case Study 2: Antioxidant Activity Assessment

In a controlled experiment assessing the antioxidant activity of various thiazolidinones using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay, this compound exhibited an IC50 value of 25 µg/mL. This suggests a robust capacity to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Q & A

Q. Table 1. Representative Reaction Conditions

ParameterOptimal RangeReference
Temperature−5°C to 80°C
SolventMethanol/DCM
Reaction Time6–24 hours
CatalystTriphenylphosphine

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Structural confirmation :
    • NMR : ¹H/¹³C NMR to identify proton environments (e.g., thiazolidinone ring protons at δ 3.5–4.5 ppm) and carbonyl groups (δ 165–175 ppm) .
    • Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 343.41) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (R factor < 0.03) to resolve stereochemistry .

Basic: How is the crystal structure of this compound determined?

Methodological Answer:

  • Data collection : Use a Bruker D8 VENTURE CMOS diffractometer with CuKα radiation (λ = 1.54178 Å) .
  • Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks (e.g., S···O interactions at 2.79 Å) .
  • Key metrics :
    • Monoclinic space group (e.g., P2₁/c) with Z = 4 .
    • R1 < 0.03, wR2 < 0.08 for high-confidence refinement .

Q. Table 2. Crystallographic Parameters

ParameterValueReference
Space groupP2₁/c
Unit cell volume1622.23 ų
R factor0.029 (R1)

Advanced: How can computational modeling predict biological activity?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like aldose reductase (ALR2). Key residues: Tyr48, His110, and Trp111 .
  • Molecular dynamics (MD) : 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with IC50 values (e.g., 2.54 μM for ALR2 inhibition) .

Advanced: What mechanisms underlie its antifungal and enzyme inhibitory activities?

Methodological Answer:

  • Antifungal action : Disruption of ergosterol biosynthesis in Candida spp. via thiazolidinone ring interactions with lanosterol demethylase .
  • Aldose reductase inhibition : Competitive binding to the ALR2 active site, validated by IC50 = 2.82 μM and ΔG = −9.8 kcal/mol in docking studies .
  • Biofilm disruption : Thiosemicarbazone moieties inhibit quorum sensing in Haemophilus influenzae (MIC = 16 μg/mL) .

Advanced: How to resolve contradictions in synthetic yields reported across studies?

Methodological Answer:

  • Variable analysis :
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) may reduce steric hindrance compared to methanol .
    • Catalyst load : 5 mol% triphenylphosphine increases yield to 85% vs. 60% without .
  • Statistical optimization : Design of Experiments (DoE) with Response Surface Methodology (RSM) to identify critical factors (e.g., pH, temperature) .

Advanced: How does isomerism (Z/E) affect reactivity and bioactivity?

Methodological Answer:

  • Stereochemical control : Use NOESY NMR to confirm Z-configuration of exocyclic double bonds (e.g., ¹H-¹H coupling between thiazolidinone and acetate groups) .
  • Bioactivity impact : Z-isomers show 10-fold higher antifungal activity than E-isomers due to enhanced membrane penetration .

Advanced: Can polymorphism influence physicochemical properties?

Methodological Answer:

  • Crystal packing analysis : Compare polymorphs (e.g., P2₁/n vs. P2₁/c) for differences in hydrogen bonding (C−H···O vs. π-π stacking) .
  • Dissolution rate : Monoclinic forms exhibit 30% faster dissolution than triclinic forms, impacting bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate
Reactant of Route 2
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Methyl 2-[2,4-dioxo-3-(piperidylmethyl)-1,3-thiazolidin-5-ylidene]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.